molecular formula C7H8N4O4 B2368670 3-azidopropanoate-N-hydroxysuccinimide ester CAS No. 850180-76-6

3-azidopropanoate-N-hydroxysuccinimide ester

Cat. No.: B2368670
CAS No.: 850180-76-6
M. Wt: 212.165
InChI Key: WATICTZQAVLEKN-UHFFFAOYSA-N
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Description

3-azidopropanoate-N-hydroxysuccinimide ester is a small molecule reagent known for its versatility in bioconjugation and cross-linking applications. It plays a crucial role in the synthetic mechanisms of drug delivery systems, enabling precise targeted release of therapeutic drugs.

Scientific Research Applications

3-azidopropanoate-N-hydroxysuccinimide ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers

    Biology: Employed in bioconjugation techniques to label proteins, antibodies, and other biomolecules

    Medicine: Integral in the development of drug delivery systems, enabling targeted release of therapeutic agents

    Industry: Utilized in the production of advanced materials and nanotechnology

Safety and Hazards

The safety data sheet for 3-azidopropanoate-N-hydroxysuccinimide ester should be referred for detailed safety and hazard information .

Future Directions

3-azidopropanoate-N-hydroxysuccinimide ester has gained attention in recent years due to its potential applications in various fields. It is expected to have a significant impact on bioconjugation and cross-linking applications .

Biochemical Analysis

Biochemical Properties

3-azidopropanoate-N-hydroxysuccinimide ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can undergo copper-catalyzed Click Chemistry reactions with alkyne, DBCO, and BCN . The NHS ester can react with other primary amines to label proteins and antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The azide group in the compound can react with alkynes or cyclooctynes in the presence of a copper catalyst to form a stable triazole ring . This reaction is used in bioconjugation applications, allowing for the attachment of various functional groups or probes to biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopropanoate-N-hydroxysuccinimide ester typically involves the reaction of 3-azidopropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-azidopropanoate-N-hydroxysuccinimide ester undergoes various chemical reactions, including:

    Substitution Reactions:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-azidopropanoic acid and N-hydroxysuccinimide

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions with alkynes

    Acids and Bases: Employed for hydrolysis reactions

Major Products

    3-azidopropanoic acid: Formed from hydrolysis reactions

    Triazoles: Formed from click chemistry reactions with alkynes

Comparison with Similar Compounds

Similar Compounds

    3-azidopropanoic acid: Lacks the N-hydroxysuccinimide ester group, limiting its reactivity in bioconjugation

    N-hydroxysuccinimide esters: Without the azide group, these compounds are less versatile in click chemistry applications

Uniqueness

3-azidopropanoate-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the versatility of the azide group. This makes it an invaluable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-azidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4/c8-10-9-4-3-7(14)15-11-5(12)1-2-6(11)13/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATICTZQAVLEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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